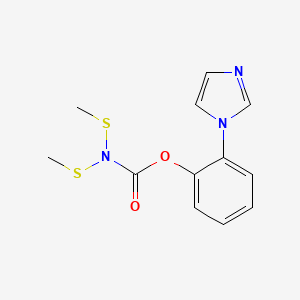
2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is a compound that features an imidazole ring, a phenyl group, and bis(methylthio)carbamate moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups.
Scientific Research Applications
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting biological processes. The bis(methylthio)carbamate moiety may also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Thiabendazole: An antihelmintic agent featuring an imidazole ring.
Uniqueness
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(methylthio)carbamate moiety differentiates it from other imidazole-containing compounds, potentially offering unique therapeutic and industrial applications.
Properties
CAS No. |
61292-75-9 |
|---|---|
Molecular Formula |
C12H13N3O2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2-imidazol-1-ylphenyl) N,N-bis(methylsulfanyl)carbamate |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-15(19-2)12(16)17-11-6-4-3-5-10(11)14-8-7-13-9-14/h3-9H,1-2H3 |
InChI Key |
SMOKESZTRQIBEP-UHFFFAOYSA-N |
Canonical SMILES |
CSN(C(=O)OC1=CC=CC=C1N2C=CN=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


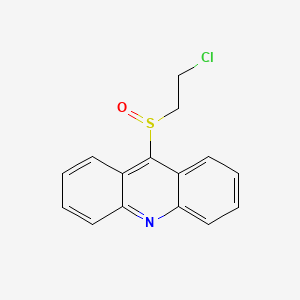
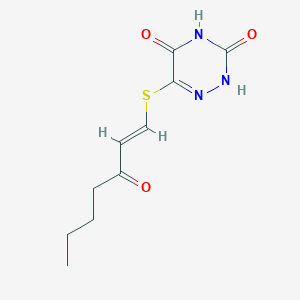

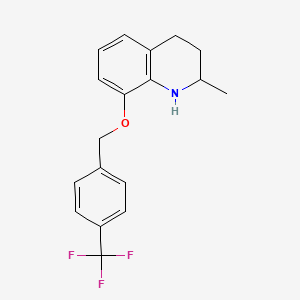

![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
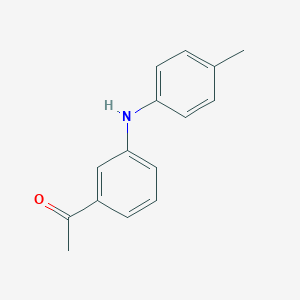

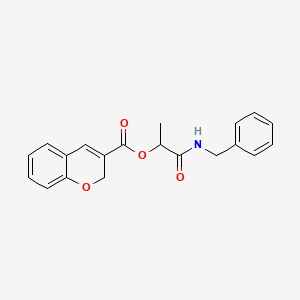
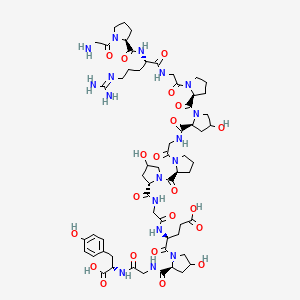
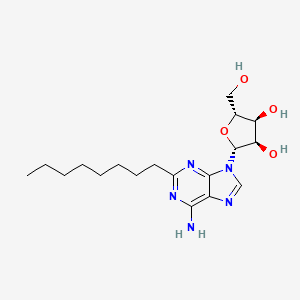

![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
